molecular formula C5H4N2O4 B14754886 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid

2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid

Cat. No.: B14754886
M. Wt: 159.08 g/mol
InChI Key: PXQPEWDEAKTCGB-SVFBATFISA-N
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Description

2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid is a labeled derivative of orotic acid, a pyrimidinecarboxylic acid. This compound is significant in various biochemical and pharmaceutical research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method involves the reaction of isotopically labeled urea with malonic acid derivatives under controlled conditions to form the desired pyrimidine structure .

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as continuous flow synthesis and automated synthesis platforms to ensure high yield and purity. The use of isotopically labeled precursors is crucial in these processes to achieve the desired labeling pattern.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and biochemical research .

Scientific Research Applications

2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid involves its incorporation into metabolic pathways where it acts as a labeled analog of orotic acid. This allows researchers to study the metabolic fate of orotic acid and its derivatives in various biological systems. The labeled atoms enable precise tracking of the compound through different biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid is unique due to its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes. This labeling distinguishes it from other similar compounds and enhances its utility in research applications .

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

159.08 g/mol

IUPAC Name

2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+1,6+1,7+1

InChI Key

PXQPEWDEAKTCGB-SVFBATFISA-N

Isomeric SMILES

C1=C([15NH][13C](=O)[15NH]C1=O)C(=O)O

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

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